CXCR7 antagonist-1 is classified as a small molecule drug that acts on G-protein-coupled receptors. It has been identified as an important tool in pharmacological studies aimed at understanding the role of CXCR7 in several diseases, particularly those involving inflammatory processes and tumor growth .
The synthesis of CXCR7 antagonist-1 typically involves several key steps, including the construction of the core structure through various organic reactions. The compound is often derived from substituted styrene frameworks, which are modified to enhance their affinity for CXCR7.
The synthesis process is detailed in various studies, highlighting different approaches to optimize yield and potency .
CXCR7 antagonist-1 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CXCR7 receptor. The structure can be represented as follows:
The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics, although specific data points may vary based on the synthetic route taken.
The chemical reactivity of CXCR7 antagonist-1 involves interactions with biological targets, primarily through competitive inhibition mechanisms. The compound's ability to inhibit ligand binding can be characterized by:
Technical details regarding these reactions often include kinetic parameters such as IC50 values, which indicate the concentration required to inhibit 50% of ligand binding .
CXCR7 antagonist-1 exerts its effects primarily by blocking the interaction between CXCL12 and CXCR7, preventing downstream signaling pathways that promote cell migration and survival. The mechanism can be summarized as follows:
Studies have shown that this antagonism results in decreased activation of pathways such as ERK1/2 phosphorylation, which is critical for cell proliferation .
CXCR7 antagonist-1 possesses distinct physical and chemical properties that influence its biological activity:
These properties are essential for determining dosing regimens and delivery methods in therapeutic applications .
CXCR7 antagonist-1 has several applications in scientific research:
CXCR7 (ACKR3) is an atypical chemokine receptor classified within the G-protein-coupled receptor (GPCR) superfamily but distinguished by its unique signaling mechanisms. Unlike classical GPCRs, CXCR7 lacks the conserved DRYLAIV motif in its second intracellular loop, replaced by DRYLSIT. This structural alteration abolishes its coupling to Gi-proteins, preventing calcium flux or adenylyl cyclase inhibition upon ligand binding [6]. Instead, CXCR7 primarily functions as a scavenger receptor, internalizing ligands CXCL12 (SDF-1) and CXCL11 (I-TAC) for lysosomal degradation, thereby modulating extracellular chemokine gradients [4] [6].
Functional paradigms include:
Table 1: Key Structural and Functional Attributes of CXCR7
Attribute | Description |
---|---|
Classification | Atypical chemokine receptor (ACKR3) |
Key Structural Motif | DRYLSIT (vs. canonical DRYLAIV) |
Ligands | CXCL12 (high affinity), CXCL11 (moderate affinity) |
Signaling Pathways | β-arrestin-mediated ERK/Akt; No Gi-protein coupling |
Primary Functions | Ligand scavenging, CXCL12 gradient regulation, CXCR4 heterodimerization |
CXCL12 and CXCL11 drive diverse pathological processes through CXCR7-mediated mechanisms:
Tumor Microenvironment (TME) Modulation:CXCL12 binding to CXCR7 promotes tumor progression by recruiting immunosuppressive cells (e.g., regulatory T cells) and activating pro-survival pathways. In breast cancer, CXCR7 upregulation enhances metastasis by disrupting endothelial barriers via VEGF synergy [3] [9]. CXCL11-CXCR7 interactions further facilitate tumor cell homing to lymph nodes [9].
Neurological Repair:During demyelination (e.g., multiple sclerosis), CXCR7 expression peaks in oligodendrocyte progenitor cells (OPCs) and astrocytes. It scavenges CXCL12, indirectly suppressing CXCR4-driven OPC differentiation. Antagonizing CXCR7 elevates CXCL12 bioavailability, activating CXCR4 to enhance remyelination [2] [6].
Inflammatory Circuitry:In respiratory syncytial virus (RSV) infection, CXCL11-induced CXCR7 activation downregulates β2-adrenergic receptors (β2AR) in airway smooth muscle cells, impairing bronchodilation. CXCR7 antagonism restores β2AR expression and muscle relaxation [1] [5] [10].
Table 2: Pathophysiological Roles of CXCR7 Ligands
Ligand | Pathway | Disease Relevance |
---|---|---|
CXCL12 | CXCR7 scavenging → CXCR4 activation | Remyelination in MS [2]; Tumor metastasis [3] [9] |
CXCL11 | CXCR7/β-arrestin → β2AR downregulation | Impaired airway relaxation in RSV [1] [10]; Ovarian cancer EMT [9] |
Targeting CXCR7 offers a strategic approach to disrupt pathological circuits:
Oncology:CXCR7 antagonism inhibits ligand-dependent tumor proliferation and metastasis. By blocking CXCL12 internalization, antagonists increase extracellular CXCL12 levels, saturating CXCR4 and desensitizing its pro-metastatic signals. Simultaneously, this reduces immunosuppressive cell infiltration, potentially enhancing T-cell access to tumors [3] [9]. Preclinical studies show CXCR7 antagonist-1 suppresses tumor formation by >50% in xenograft models [1] [5].
Neurological Repair:In cuprizone-induced demyelination, CXCR7 antagonists (e.g., CCX771) elevate CXCL12 levels, augmenting CXCR4 phosphorylation and OPC proliferation. This accelerates oligodendrocyte maturation and remyelination, validated by abrogation with CXCR4 inhibitors like AMD3100 [2].
Immunomodulation:Antagonists reverse chemokine "trapping" in chronic inflammation. For example, in RSV models, CXCR7 antagonist-1 restores β2AR density, rescuing airway hyperresponsiveness [1] [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3